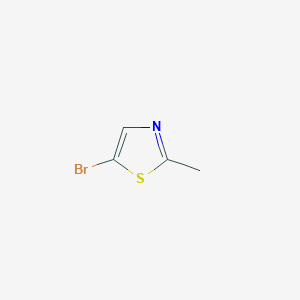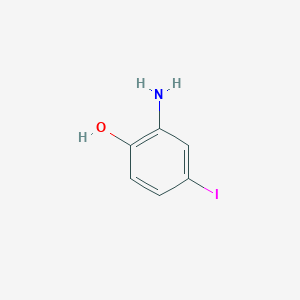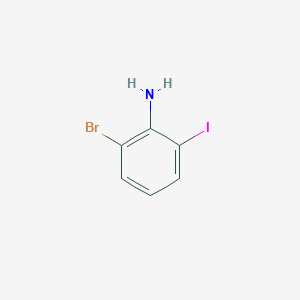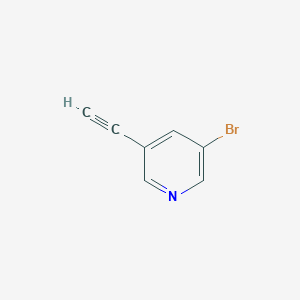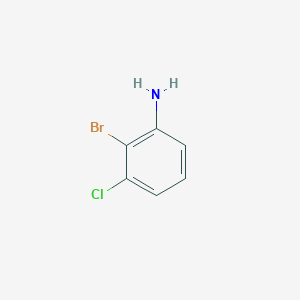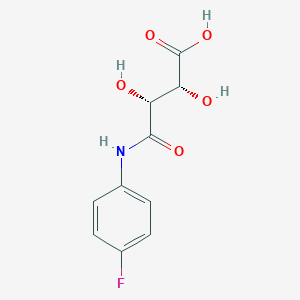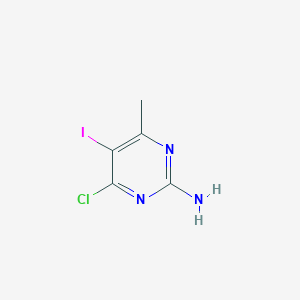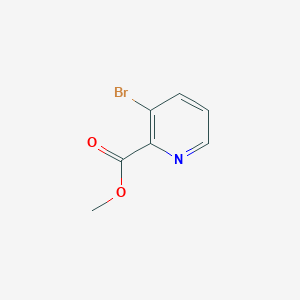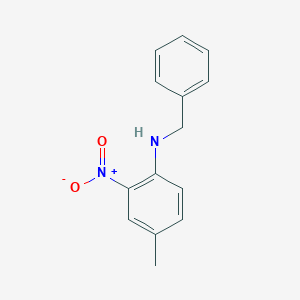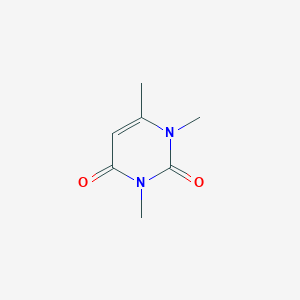
1,3,6-三甲基嘧啶-2,4(1H,3H)-二酮
概述
描述
1,3,6-Trimethyluracil (TMU) is a synthetic small molecule that is widely used in scientific research and laboratory experiments. It is a derivative of uracil, a pyrimidine base found in RNA and DNA, and has been studied for its potential applications in biochemistry, physiology, and pharmacology.
科学研究应用
酰基腙的合成
1,3,6-三甲基尿嘧啶:已被用于与芳香酰基酰肼缩合合成酰基腙 。这些化合物因其潜在的生物活性而受到关注,包括抗炎、抗真菌、抗菌和抗惊厥特性。
亲电氟化
该化合物用作亲电氟化研究的底物。 已经探索了它与水中的 4-氯甲基-1-氟-1,4-二氮杂双环[2.2.2]辛烷双(四氟硼酸盐)的反应,为双分子机制和阳离子 σ-络合物的中间体形成提供了见解 。
酸碱特征
5-羟基-1,3,6-三甲基尿嘧啶:是1,3,6-三甲基尿嘧啶的衍生物,已合成并研究了其酸碱性质。 这项研究有助于了解尿嘧啶衍生物在不同环境中的化学行为 。
抗癌研究
尿嘧啶衍生物,包括1,3,6-三甲基尿嘧啶,在药物开发中很重要,因为它们具有多种生物活性。 它们因其抗癌特性而特别引人注目,使它们成为肿瘤学研究中的宝贵工具 。
抗病毒应用
这些化合物也因其抗病毒活性而被探索。 它们与 RNA 中的核碱基的结构相似性使它们成为开发抗病毒药物的合适候选者 。
抗菌和抗氧化作用
尿嘧啶衍生物的抗菌和抗氧化作用已有充分记载,1,3,6-三甲基尿嘧啶及其合成的腙可能导致治疗各种感染和氧化应激相关疾病的新疗法 。
药效团杂交结构
1,3,6-三甲基尿嘧啶与其他药效团的结合可以创建具有不同生物活性的杂交结构。 这种方法有望用于发现新的治疗剂 。
有机合成和溶解度研究
1,3,6-三甲基尿嘧啶:由于其在有机溶剂中具有良好的溶解度,因此在有机合成中使用。 这种特性在合成在常见溶剂中溶解性差的化合物时特别重要 。
作用机制
The mechanism of action of 5-hydroxy-6-methyluracil, a derivative of 1,3,6-trimethyluracil, is associated with its high antioxidant activity. One of 5-hydroxy-6-methyluracil derivatives, 5-hydroxy-1,3,6-trimethyluracil, also shows promise for use in medicine. It surpasses 5-hydroxy-6-methyluracil in the antioxidant activity and bioavailability .
属性
IUPAC Name |
1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXZRWCQWDLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159249 | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-52-9 | |
| Record name | 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13509-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-trimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
